6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

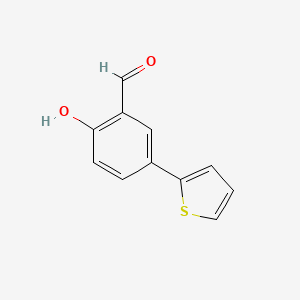

The compound of interest, 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione, is a derivative of the 6-arylpyridazin-3(2H)-thione family. These compounds are known to exist predominantly in the thione form, as indicated by spectroscopic studies. The tautomeric form that reacts is influenced by the basicity of the reaction medium, which can lead to different reaction pathways and products .

Synthesis Analysis

The synthesis of 6-arylpyridazin-3(2H)-thione derivatives involves reactions with formaldehyde and sec-amines to yield N-2-aminomethyl derivatives. Additionally, oxidation and alkylation reactions can produce disulphides and S-alkyl derivatives, respectively. These reactions are indicative of the compound's reactivity and the potential to form various substitution products .

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one, has been characterized by X-ray crystallography. The crystal structures of two regioisomeric compounds synthesized from this molecule show different unit-cell parameters and crystal packing, indicating that slight changes in the molecular structure can significantly affect the overall crystal structure .

Chemical Reactions Analysis

The behavior of similar compounds, such as 3,4-diphenyl-5-cyanopyridazine-6-thione, towards various phosphorus ylides has been studied. These reactions lead to the formation of olefinic compounds, furopyridazine derivatives, and other products with distinct structures. The mechanisms and structures of these products have been proposed based on analytical and spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-arylpyridazin-3(2H)-thiones and their derivatives can be inferred from their reactivity patterns. For instance, the reactions of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile anion in polar aprotic solvents result in ring transformation, covalent addition, and ipso-substitution products. These reactions demonstrate the compounds' reactivity in different solvents and the potential to form a variety of products with distinct physical and chemical properties .

Aplicaciones Científicas De Investigación

Antimicrobial and Antialgal Activity

Compounds structurally related to 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione have been synthesized and tested for antimicrobial activities. For instance, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showed significant antimycobacterial activity against Mycobacterium avium and M. kansasii, surpassing the activity of the standard drug isoniazid. These compounds also demonstrated photosynthesis-inhibiting and antialgal activities, which can be utilized in agricultural and environmental applications (Kubicová et al., 2003).

Tautomeric Properties and Reactivity

The tautomerism of 6-Arylpyridazin-3(2H)-thiones, which includes compounds similar to this compound, has been studied. These compounds predominantly exist in the thione form but can switch to the mercaptopyridazine form depending on the basicity of the reaction medium. This reactivity is crucial in synthesizing various derivative compounds for potential pharmaceutical applications (Shams et al., 1986).

Photophysical and Photochemical Properties

Research on 4,6-disubstituted-3-cyanopyridin-2(1H)-thiones, closely related to the chemical , has revealed significant insights into their photophysical and photochemical properties. These properties are essential in developing materials for photochemical applications, potentially including solar energy conversion and photodynamic therapy (El-Kemary et al., 2000).

Corrosion Inhibition

Derivatives of pyridazine compounds have been studied for their role in inhibiting corrosion of steel in acidic environments. This has implications in materials science and engineering, particularly in protecting metallic structures from corrosive damage (Bouklah et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even applications in fields like medicinal chemistry or materials science .

Propiedades

IUPAC Name |

2-phenyl-6-(4-propan-2-ylphenyl)pyridazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S/c1-14(2)15-8-10-16(11-9-15)18-12-13-19(22)21(20-18)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQQRPJEZWORCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN(C(=S)C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)